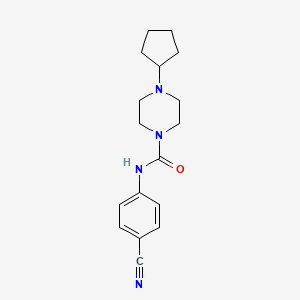
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. CPP belongs to the class of piperazine derivatives and has been studied extensively for its effects on the central nervous system.
Mecanismo De Acción
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide acts as an SSRI by inhibiting the reuptake of serotonin by the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn activates the postsynaptic serotonin receptors. The activation of these receptors leads to a variety of effects on the central nervous system, including mood regulation, appetite control, and sleep regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose, route of administration, and individual differences. This compound has been found to increase the levels of serotonin in the brain, which can lead to mood enhancement and decreased anxiety. It has also been found to decrease the levels of dopamine and norepinephrine, which can lead to decreased motivation and arousal. This compound has been found to have a half-life of approximately 5 hours, which means it is rapidly metabolized and excreted from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide has several advantages for lab experiments, including its selective action on serotonin reuptake and its availability for purchase from chemical suppliers. However, this compound also has limitations, including its rapid metabolism and excretion, which can make it difficult to maintain consistent levels in the body. Additionally, this compound has been found to have low bioavailability when administered orally, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide. One area of interest is its potential use in the treatment of anxiety and depression. This compound has been found to have anxiolytic and antidepressant effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of addiction, particularly in the context of opioid addiction. This compound has been found to reduce the rewarding effects of opioids in animal studies, and further research is needed to determine its potential as a treatment for addiction. Finally, there is interest in the development of new compounds based on this compound, which may have improved pharmacological properties and fewer side effects.
Métodos De Síntesis
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide can be synthesized using various methods, but the most common method involves the reaction of 1-benzylpiperazine with 4-cyanobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with cyclopentylamine to obtain this compound. The purity of this compound can be increased through recrystallization and purification methods.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, particularly in the areas of anxiety, depression, and addiction. This compound has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. This neurotransmitter is involved in regulating mood, appetite, and sleep, among other functions.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-4-cyclopentylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c18-13-14-5-7-15(8-6-14)19-17(22)21-11-9-20(10-12-21)16-3-1-2-4-16/h5-8,16H,1-4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMUJQIHRDROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
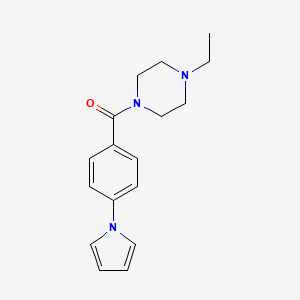
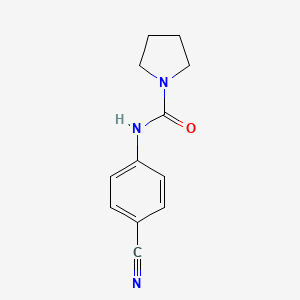
![3-[[1-(3-Acetylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7502848.png)
![3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7502856.png)
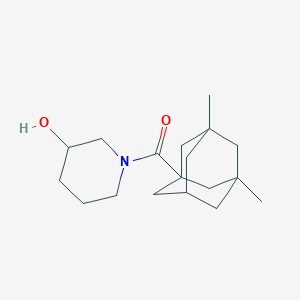
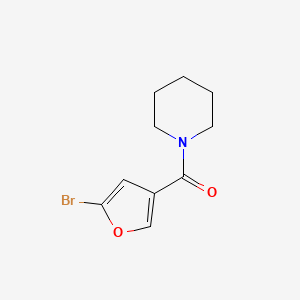
![[1-(2,3-dihydro-1H-inden-5-ylamino)-1-oxopropan-2-yl] 4-sulfamoylbenzoate](/img/structure/B7502878.png)
![N-ethyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502888.png)
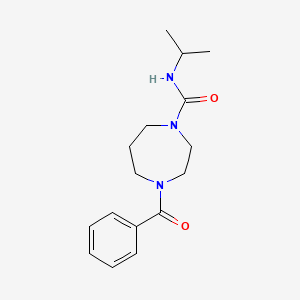
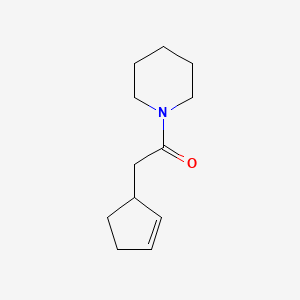

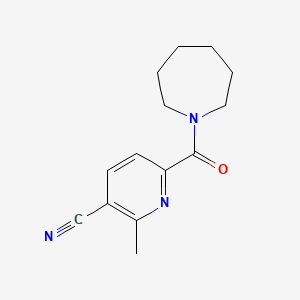
![Methyl 5-[[[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7502919.png)
